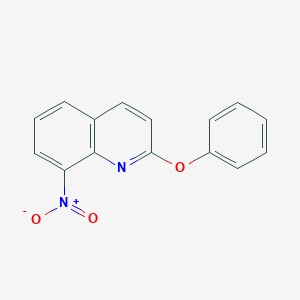
8-nitro-2-phenoxyquinoline
Overview
Description
Preparation Methods
The synthesis of 8-nitro-2-phenoxyquinoline typically involves the nitration of 2-phenoxyquinoline. One common method includes the reaction of 2-phenoxyquinoline with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-nitro-2-phenoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with diverse biological activities.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, materials, and catalysts
Mechanism of Action
The mechanism of action of 8-nitro-2-phenoxyquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound can effectively kill bacterial cells. Additionally, its nitro group can undergo reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
8-nitro-2-phenoxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-aminoquinoline. While 8-hydroxyquinoline is known for its chelating properties and use in treating metal poisoning, 8-aminoquinoline is used as an antimalarial agent. The unique nitro group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Similar compounds include:
- 8-hydroxyquinoline
- 8-aminoquinoline
- 2-phenoxyquinoline
Properties
IUPAC Name |
8-nitro-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWXSUZIYSAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)
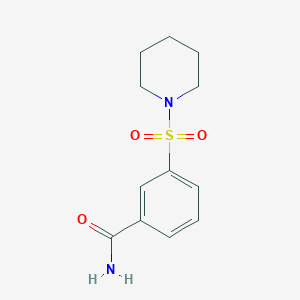
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
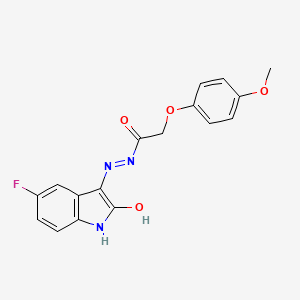
![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)
![2-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5615129.png)
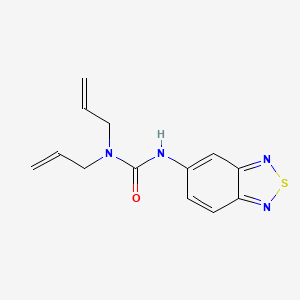
![1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B5615138.png)
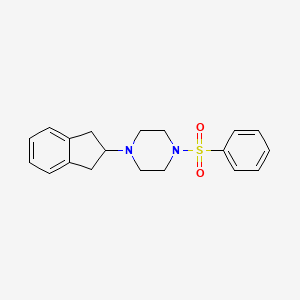
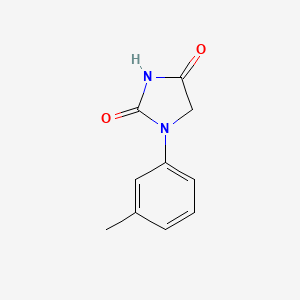
![1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane](/img/structure/B5615182.png)
![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)
